molecular formula C20H27N7O8S2 B2400460 Prexasertib (dimesylate) CAS No. 1234015-58-7

Prexasertib (dimesylate)

Katalognummer B2400460
CAS-Nummer: 1234015-58-7
Molekulargewicht: 557.6
InChI-Schlüssel: HXYBEKZGRNUTBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It was developed by Eli Lilly but the company announced in 2019 it was dropping prexasertib from active development .


Synthesis Analysis

Automated synthesis of prexasertib and derivatives has been enabled by continuous-flow solid-phase synthesis . The platform demonstrated a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .


Molecular Structure Analysis

The IUPAC name for Prexasertib is 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile . The molecular formula is C18H19N7O2 and the molar mass is 365.397 g·mol−1 .


Chemical Reactions Analysis

Prexasertib is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of Prexasertib is C18H19N7O2 and the molar mass is 365.397 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Checkpoint Kinase 1 Inhibitor in Pediatric Cancer

Prexasertib, as a checkpoint kinase 1 (CHK1) inhibitor, has demonstrated significant antitumor effects as both monotherapy and in combination with chemotherapy in various preclinical models of pediatric cancer. This suggests its potential effectiveness in treating pediatric malignancies, supporting further investigation in this area (Lowery et al., 2018).

Efficacy in Neuroblastoma and Other Pediatric Cancers

Prexasertib has shown tumor-regressing activity as a single agent for neuroblastoma xenografts, confirming its effectiveness. It also exhibits activity in other pediatric cancer histotypes. These findings underline the importance of further research into combining prexasertib with other agents for treating neuroblastoma and other childhood cancers (Cole et al., 2018).

Potential in High-Grade Serous Ovarian Cancer

Prexasertib, as a CHK1 inhibitor, has shown promise in the treatment of high-grade serous ovarian cancers (HGSOC), especially those that are BRCA wild-type. Clinical trials have indicated its effectiveness in this context, which calls for further exploration of prexasertib in combined regimens for treating HGSOC (Evangelisti et al., 2020).

Prexasertib in Combination with Chemotherapy

Studies have explored the use of prexasertib in combination with various chemotherapy agents, such as gemcitabine, in different types of cancers like head and neck squamous cell carcinoma (HNSCC). The combination of prexasertib with chemotherapy has shown enhanced therapeutic effects, indicating a potential role in combination therapy strategies (Gadhikar & Myers, 2018).

CHK1 Inhibition and NOTCH Signaling in HNSCC

Prexasertib has been found to suppress NOTCH signaling in head and neck squamous cell carcinoma, enhancing the cytotoxicity of cisplatin and radiation. This suggests its potential as a part of combination therapy to increase clinical benefits in HNSCC treatment (Zeng et al., 2020).

Pediatric Bone and Soft Tissue Sarcoma

Prexasertib has shown high activity as both monotherapy and in combination with chemotherapy in preclinical models of pediatric bone and soft tissue sarcoma. This supports its potential application in treating these specific types of pediatric cancers (Lowery et al., 2018).

Wirkmechanismus

Prexasertib is a selective, ATP-competitive second-generation checkpoint kinase 1 (CHK1) inhibitor . It inhibits CHK2 and RSK1 . Prexasertib causes double-stranded DNA breakage and replication catastrophe resulting in apoptosis .

Safety and Hazards

The safety data sheet of Prexasertib indicates that it may emit irritant fumes during combustion . More detailed safety and hazard information are not available in the search results.

Zukünftige Richtungen

Research continues into the efficacy of prexasertib in the treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma . The CHK1 inhibitor prexasertib exhibits monotherapy activity in high-grade serous ovarian cancer models and sensitizes to PARP inhibition . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

Eigenschaften

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYBEKZGRNUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib (dimesylate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.